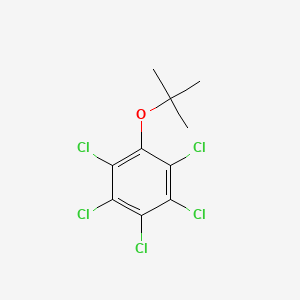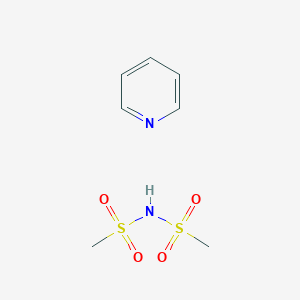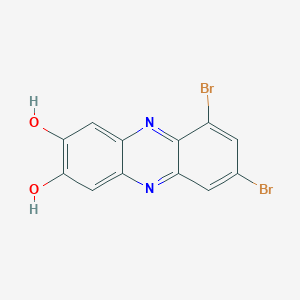
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both a pyridine ring and a diamine chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3-methylpyridine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and is more efficient for large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and yield of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and processes, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, used in similar applications.
N,N-Dimethyl-1,3-propane diamine: Another related compound with comparable properties and uses.
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and effective in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
88260-25-7 |
|---|---|
Formule moléculaire |
C11H19N3 |
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-10-6-4-7-12-11(10)13-8-5-9-14(2)3/h4,6-7H,5,8-9H2,1-3H3,(H,12,13) |
Clé InChI |
UXHPJFBFUNXEBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)




![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)


![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
